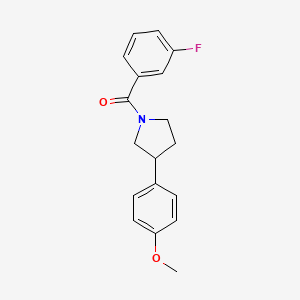

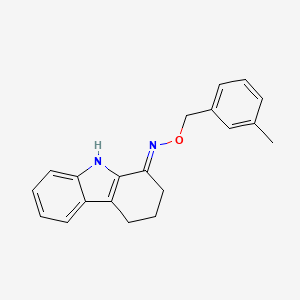

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as "1H-Carbazol-1-one, 2,3,4,9-tetrahydro-" .

Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” consists of 12 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,9-tetrahydro-1H-carbazol-1-one” include a molecular weight of 185.23 and a melting point of 164 - 165 degrees Celsius .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “(1E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine” (also known as “2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime”), focusing on six unique applications:

Pharmaceutical Development

This compound has shown potential in pharmaceutical development, particularly in the synthesis of novel drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has indicated its use in creating drugs with improved efficacy and reduced side effects .

Anticancer Research

Studies have explored the anticancer properties of this compound. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . This makes it a promising candidate for developing new anticancer drugs.

Antimicrobial Applications

The compound has demonstrated antibacterial and antifungal properties. It has been effective against a range of bacterial and fungal pathogens, making it useful in developing new antimicrobial agents . This application is particularly important in the context of rising antibiotic resistance.

Neuroprotective Agents

Research has suggested that this compound could be used in developing neuroprotective agents. Its ability to interact with neural pathways and protect against neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases has been a focus of recent studies .

Green Chemistry and Catalysis

In the field of green chemistry, this compound has been used as a catalyst in various organic reactions. Its role in promoting environmentally friendly chemical processes, such as the synthesis of tetrahydrocarbazoles and indoles, highlights its importance in sustainable chemistry .

Photophysical Studies

The compound has been utilized in photophysical studies to understand its interactions with proteins and other biomolecules. Techniques like fluorescence spectroscopy and molecular docking have been employed to explore its binding properties and potential applications in bioimaging and diagnostics .

These applications demonstrate the versatility and potential of “(1E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydro-1H-carbazol-1-imine” in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Green asymmetric reduction of acetophenone derivatives Novel anti-cancer agents: design, synthesis, biological activity The Journey of 1-Keto-1,2,3,4-Tetrahydrocarbazole Based Constrained Photophysics of 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles Synthesis, Structural Characterizations, and Quantum Chemical Investigations

Safety and Hazards

特性

IUPAC Name |

(E)-N-[(3-methylphenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-14-6-4-7-15(12-14)13-23-22-19-11-5-9-17-16-8-2-3-10-18(16)21-20(17)19/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3/b22-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPZPVHAYAJHOT-ZBJSNUHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON=C2CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CO/N=C/2\CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(3-methylbenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)